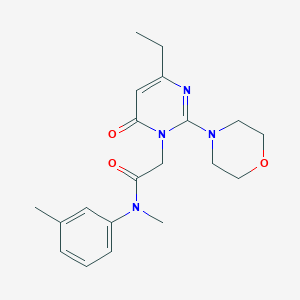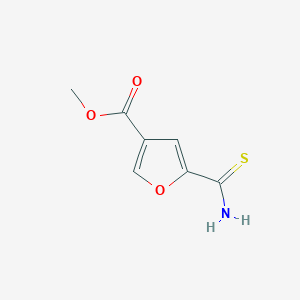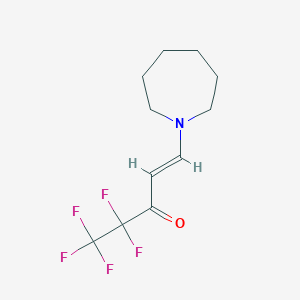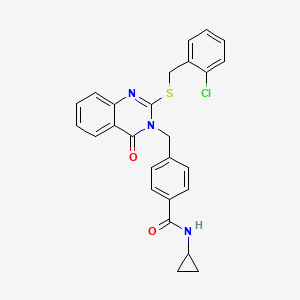![molecular formula C10H12N2O3 B2504996 Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate CAS No. 1980053-94-8](/img/structure/B2504996.png)
Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate," is a structurally complex molecule that features a bicyclic system and an oxazole ring. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and structural analysis of related oxazole derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of oxazole derivatives often involves cyclization reactions and the use of catalysts. For instance, the enantioselective synthesis of a related compound, methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, was achieved through a Pd-catalyzed amide coupling followed by bromination and cyclization . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of oxazole derivatives. For example, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was elucidated using this method, revealing details about the ring system and bond lengths . Similar analysis could be applied to the target compound to gain insights into its three-dimensional conformation and electronic structure.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including transformations to introduce different substituents into the oxazole ring. The synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid involved functionalization at the 5 position of the oxazole ring . Understanding these types of reactions can help predict the reactivity and potential applications of the target compound.
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Transformations in Organic Chemistry : Research by Prokopenko et al. (2010) focuses on the synthesis and transformations of derivatives of oxazole carboxylic acids, which are closely related to Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate. This research explores the potential for creating functional derivatives for further chemical transformations, indicating the compound's significance in synthetic organic chemistry Prokopenko et al., 2010.
Cycloaddition Reactions and Derivatives Synthesis : A study by Franck-Neumann et al. (1989) describes the [2+2] cycloaddition reactions with enamines to produce various derivatives, which demonstrates the versatility of compounds like this compound in synthesizing complex structures Franck-Neumann et al., 1989.
Chemical Structure and Reactions Analysis : Stájer et al. (2004) conducted research on reactions involving similar bicyclic amino acids, which highlights the importance of understanding the chemical structure and potential reactions of this compound. Their findings provide insights into the stereochemistry and potential applications in organic synthesis Stájer et al., 2004.
Enantioselective Synthesis and Applications : Magata et al. (2017) explored the enantioselective synthesis of similar oxazole carboxylate compounds. This research sheds light on the potential for creating optically active forms of this compound, which could be significant in developing pharmaceuticals or other applications requiring stereochemical precision Magata et al., 2017.
特性
IUPAC Name |
methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-7(13)6-2-15-8(12-6)9-3-10(11,4-9)5-9/h2H,3-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJOUXYTZWTUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C23CC(C2)(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)


![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)



![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)
